Aripiprazole Impurity 17

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

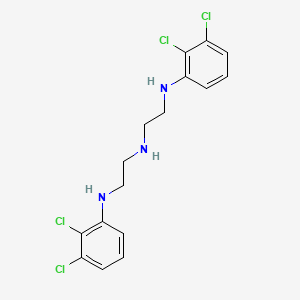

Aripiprazole Impurity 17, also known as Aripiprazole Dimer, is a compound with the molecular formula C16H17Cl4N3 . It is used as a working standard or secondary reference standard .

Synthesis Analysis

The synthesis of Aripiprazole and its potential impurities has been described in several studies . The impurities are formed during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2 (1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride to form Aripiprazole .Molecular Structure Analysis

The molecular structure of Aripiprazole Impurity 17 can be analyzed using various techniques such as Gaussian 16 and Crystal Explorer 17 . These tools can calculate the molecular surface electrostatic potential of the compound and analyze the intermolecular interaction sites .Chemical Reactions Analysis

The chemical reactions involving Aripiprazole and its impurities have been studied . The impurities are formed during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2 (1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of Aripiprazole Impurity 17 can be analyzed using various techniques . The compound’s conformational and cohesive energies can be calculated, and its behavior in water can be simulated .科学的研究の応用

Application 1: Enhanced Solubility and Stability of Aripiprazole

- Summary of the Application: This study aimed to improve the solubility and stability of the antipsychotic drug Aripiprazole, which has minimal and idiosyncratic oral bioavailability to treat schizophrenia .

- Methods of Application: Binary and ternary inclusion complexes were formed with Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine (LA) as solubility enhancers. Physical mixing and lyophilization were used in different molar ratios .

- Results: The addition of HPβCD and LA inclusion complexes enhanced the stability of Aripiprazole, in contrast to the binary formulations and ternary formulations prepared by physical mixing and solvent evaporation .

Application 2: Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization

- Summary of the Application: This study evaluated the performance of counterion screening methods and proposed and validated novel approaches to virtual solvent screening for multicomponent crystal system (MCC) crystallization .

- Methods of Application: Using the ΔpK a rule, 10 acid counterions were selected for experimental Aripiprazole (APZ) salt screening using 10 organic solvents .

- Results: Experimental APZ salt screening resulted in a total of eight MCCs which included glucuronate, mesylate, oxalate, tartrate, salicylate and mandelate .

Application 3: Hydration Mechanism and Its Effect on the Solubility of Aripiprazole

- Summary of the Application: This study investigated the hydration mechanism of Aripiprazole and its effect on the solubility of the drug .

- Methods of Application: The study used Raman spectroscopy to collect spectra in a range of 100 cm −1 to 3200 cm −1 with an exposure time of 10 s and a resolution of 0.5 cm −1 .

- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .

Application 4: Identification, Assay and Organic Impurity Profiling Methods for Aripiprazole

- Summary of the Application: This research focused on the identification, assay, and organic impurity profiling methods for Aripiprazole .

- Methods of Application: The specific methods of application are not available in the search results. For detailed methods, please refer to the original research article .

- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .

Application 5: Hydration Mechanism and Its Effect on the Solubility of Aripiprazole

- Summary of the Application: This study investigated the hydration mechanism of Aripiprazole and its effect on the solubility of the drug .

- Methods of Application: The study used Raman spectroscopy to collect spectra in a range of 100 cm −1 to 3200 cm −1 with an exposure time of 10 s and a resolution of 0.5 cm −1 .

- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .

Application 6: Identification, Assay and Organic Impurity Profiling Methods for Aripiprazole

- Summary of the Application: This research focused on the identification, assay, and organic impurity profiling methods for Aripiprazole .

- Methods of Application: The specific methods of application are not available in the search results. For detailed methods, please refer to the original research article .

- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROYHQLJUGWCDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-[2-(2,3-dichlorophenyl)aminoethyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Lysine-emtansine

1281816-04-3

8-Oxogeraniol

38290-51-6

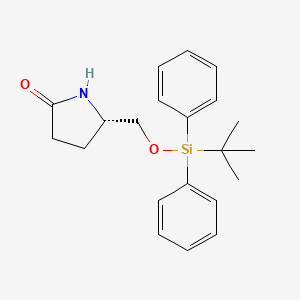

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)